molecular formula C17H25N3O3 B10971327 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B10971327
M. Wt: 319.4 g/mol
InChI Key: QYDZQURODCMETB-UHFFFAOYSA-N
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Description

3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Carbamoylation: The alkylated pyrazole undergoes carbamoylation with an isocyanate to introduce the carbamoyl group.

    Bicyclo[2.2.2]octane Formation: The final step involves the formation of the bicyclo[2.2.2]octane structure through a Diels-Alder reaction between a suitable diene and dienophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Diels-Alder reaction using high-pressure reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

Medicinally, the compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The bicyclo[2.2.2]octane structure provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[3.2.1]octane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid offers a unique combination of structural features that enhance its stability and reactivity. The bicyclo[2.2.2]octane framework provides a rigid and stable backbone, while the pyrazole ring offers versatile reactivity and potential biological activity.

This detailed overview highlights the significance of 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid in various fields, emphasizing its potential for future research and applications

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(1-ethyl-5-methylpyrazol-4-yl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C17H25N3O3/c1-3-20-10(2)13(9-19-20)8-18-16(21)14-11-4-6-12(7-5-11)15(14)17(22)23/h9,11-12,14-15H,3-8H2,1-2H3,(H,18,21)(H,22,23)

InChI Key

QYDZQURODCMETB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2C3CCC(C2C(=O)O)CC3)C

Origin of Product

United States

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